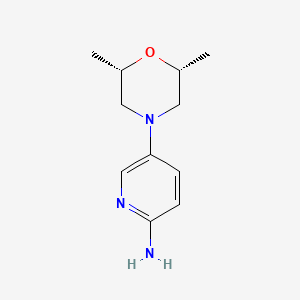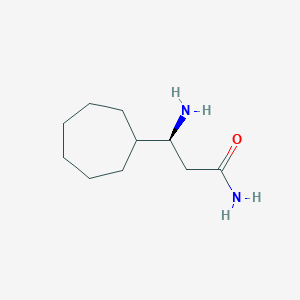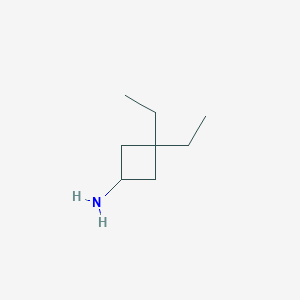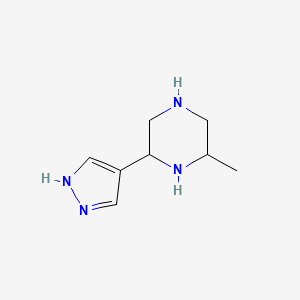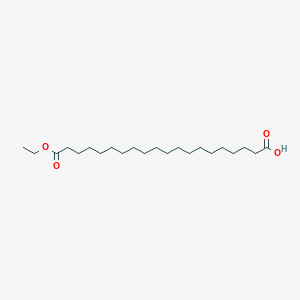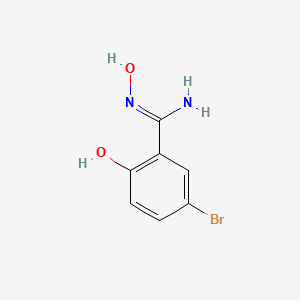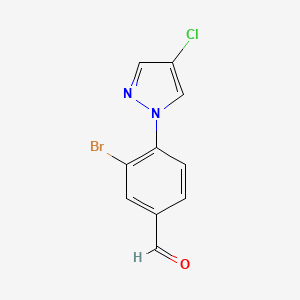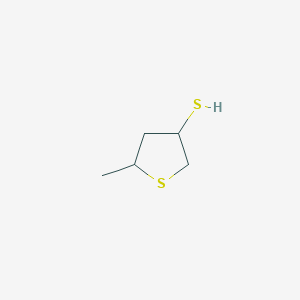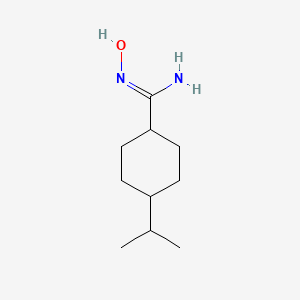
Lithium triisopropoxy(2-methylthiazol-4-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion, triisopropoxy groups, and a 2-methylthiazol-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(2-methylthiazol-4-yl)borate typically involves the reaction of triisopropoxyborane with 2-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, more efficient mixing, and potentially continuous flow processes to enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Lithium triisopropoxy(2-methylthiazol-4-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triisopropoxy groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes that can be used in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted borates, while oxidation and reduction reactions can lead to different thiazole derivatives.
科学研究应用
Lithium triisopropoxy(2-methylthiazol-4-yl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and nanomaterials.
Catalysis: Due to its ability to form stable complexes with various ligands, it is investigated as a catalyst in organic reactions.
Biological Studies:
作用机制
The mechanism by which lithium triisopropoxy(2-methylthiazol-4-yl)borate exerts its effects involves several molecular interactions:
Coordination with Ligands: The lithium ion can coordinate with various ligands, stabilizing reactive intermediates in catalytic cycles.
Electronic Effects: The triisopropoxy groups and the thiazole ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Pathways Involved: The compound can participate in various reaction pathways, including nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
- Lithium triisopropoxy(thiazol-2-yl)borate
- Lithium triisopropoxy(5-methylthiazol-2-yl)borate
- Lithium (2-pyridinyl)triisopropoxyborate
Uniqueness
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
属性
分子式 |
C13H25BLiNO3S |
|---|---|
分子量 |
293.2 g/mol |
IUPAC 名称 |
lithium;(2-methyl-1,3-thiazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-8-19-12(7)15-13;/h8-11H,1-7H3;/q-1;+1 |
InChI 键 |
RMTLVSRSIJVLOV-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-](C1=CSC(=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


